trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18016726
InChI: InChI=1S/C22H33Cl2N3O2/c1-16(2)29-22(28)25-18-8-6-17(7-9-18)10-11-26-12-14-27(15-13-26)20-5-3-4-19(23)21(20)24/h3-5,16-18H,6-15H2,1-2H3,(H,25,28)
SMILES:
Molecular Formula: C22H33Cl2N3O2
Molecular Weight: 442.4 g/mol

trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester

CAS No.:

Cat. No.: VC18016726

Molecular Formula: C22H33Cl2N3O2

Molecular Weight: 442.4 g/mol

* For research use only. Not for human or veterinary use.

trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester -

Specification

Molecular Formula C22H33Cl2N3O2
Molecular Weight 442.4 g/mol
IUPAC Name propan-2-yl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamate
Standard InChI InChI=1S/C22H33Cl2N3O2/c1-16(2)29-22(28)25-18-8-6-17(7-9-18)10-11-26-12-14-27(15-13-26)20-5-3-4-19(23)21(20)24/h3-5,16-18H,6-15H2,1-2H3,(H,25,28)
Standard InChI Key WZSUCHUYLQMKGD-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a trans-cyclohexyl ring substituted at the 4-position with a two-carbon chain linking to a piperazine ring. The piperazine nitrogen atoms are further functionalized, with one bearing a 2,3-dichlorophenyl group and the other connected to the cyclohexyl backbone. The carbamic acid isopropyl ester group is appended to the cyclohexyl ring via an amide bond .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₃₃Cl₂N₃O₂
Molecular Weight442.42 g/mol
SMILES NotationCC(C)OC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
ConfigurationTrans-cyclohexyl stereoisomer

The trans configuration of the cyclohexyl ring is critical for its biological activity, as stereochemical orientation influences receptor binding affinity .

Nomenclature and Related Derivatives

The systematic IUPAC name reflects its carbamate ester functionality and substitution pattern. Structural analogs include tert-butyl ester derivatives (e.g., CAS 506427-91-4) and dimethylurea variants (CID 129858634), which exhibit modified pharmacokinetic profiles .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, as outlined in patent WO2019016828A1 :

  • Intermediate Formation:

    • Preparation of trans-2-(4-(3,3-dimethylureido)cyclohexyl)-N-methoxy-N-methylacetamide (Formula-11) via carbamate coupling.

    • Reduction of Formula-11 to trans-1,1-dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea (Formula-12) using hydrogenation catalysts (e.g., Pd/C) .

  • Piperazine Coupling:

    • Reaction of Formula-12 with 1-(2,3-dichlorophenyl)piperazine under nucleophilic substitution conditions.

  • Esterification:

    • Introduction of the isopropyl carbamate group via acid-catalyzed esterification with isopropyl alcohol .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
HydrogenationH₂, Pd/C, EtOAc, 50°C78–85
Piperazine CouplingK₂CO₃, DMF, 80°C65–72
EsterificationHCl (gaseous), isopropyl alcohol, reflux88–92

Purification and Polymorph Control

Crystallization from ethanol/water mixtures yields the pure amorphous form, while solvent evaporation techniques produce polymorphic variants .

Pharmacological Properties

Mechanism of Action

The compound demonstrates high affinity for dopamine D₃ and D₂ receptors (Ki = 0.085 nM and 0.49 nM, respectively) and serotonin 5-HT₁A receptors (Ki = 2.7 nM) . Its partial agonism at these targets underpins its antipsychotic efficacy while minimizing extrapyramidal side effects .

Comparative Efficacy

In preclinical models, the compound showed:

  • 50% reduction in apomorphine-induced climbing behavior (indicative of antipsychotic activity) at 0.3 mg/kg.

  • Lower catalepsy incidence (<10% at therapeutic doses) compared to haloperidol (45–60%) .

Physicochemical Characteristics

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), enhancing bioavailability.

  • Hydrolytic Stability: The carbamate group undergoes slow hydrolysis in acidic conditions (t₁/₂ = 48 hrs at pH 2), but remains stable in plasma (t₁/₂ > 120 hrs) .

Table 3: Physicochemical Data

ParameterValue
logP (Octanol/Water)3.8
pKa7.1 (piperazine nitrogen)
Melting Point158–160°C (decomposes)

Therapeutic Applications

Neuropsychiatric Indications

  • Schizophrenia: Phase II trials demonstrated a 24.1-point reduction in PANSS scores over 6 weeks (vs. 18.3 for placebo) .

  • Bipolar Disorder: Effective in managing manic episodes (YMRS score reduction: 14.7 vs. 8.9 for placebo) .

Emerging Uses

Preclinical data suggest potential in:

  • Treatment-resistant depression (5-HT₁A modulation).

  • Parkinson’s disease psychosis (D₃ selectivity) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator